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Compound of Interest

Compound Name: 1-(2-Ethoxybenzoyl)piperazine

CAS No.: 926254-20-8

Cat. No.: B3021149

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(2-Ethoxybenzoyl)piperazine is a chemical compound of interest in medicinal chemistry and

drug development due to the prevalence of the piperazine moiety in numerous

pharmacologically active agents. The piperazine ring is a versatile scaffold, and its derivatives

have shown a wide range of biological activities. Accurate and comprehensive spectroscopic

characterization is paramount for the unambiguous identification, purity assessment, and

structural elucidation of such compounds. This technical guide provides a detailed analysis of

the expected spectroscopic data for 1-(2-Ethoxybenzoyl)piperazine, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information

herein is synthesized from established spectroscopic principles and data from closely related

analogues to provide a robust predictive framework for researchers.
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1-(2-Ethoxybenzoyl)piperazine consists of a piperazine ring acylated at one nitrogen with a 2-

ethoxybenzoyl group. This structure presents several key features that will be reflected in its

spectroscopic data: the aromatic protons of the ethoxybenzoyl group, the methylene protons of

the ethoxy group, the methylene protons of the piperazine ring, the amide carbonyl group, and

the ether linkage. The conformational dynamics of the piperazine ring and restricted rotation

around the amide bond can also influence the NMR spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 1-(2-Ethoxybenzoyl)piperazine, both ¹H and ¹³C NMR will provide critical

information about its molecular framework.

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of 1-(2-Ethoxybenzoyl)piperazine
would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical

shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.
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2D NMR (Optional but Recommended): For unambiguous assignment of all proton and

carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation

Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single

Quantum Coherence) to correlate directly bonded protons and carbons.

¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 1-(2-Ethoxybenzoyl)piperazine is expected to show distinct signals

for the aromatic, piperazine, and ethoxy protons. Due to the restricted rotation around the C-N

amide bond, some of the piperazine signals may appear as broad peaks or even split into

multiple sets of signals at room temperature.[1][2]

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 7.35-7.25 m 2H Ar-H

~ 7.00-6.90 m 2H Ar-H

~ 4.10 q 2H -OCH₂CH₃

~ 3.80 br s 4H
Piperazine-H

(adjacent to C=O)

~ 3.00 br s 4H
Piperazine-H (distant

from C=O)

~ 1.45 t 3H -OCH₂CH₃

Causality behind Experimental Choices: The use of a high-field NMR spectrometer is crucial for

resolving the potentially complex multiplets in the aromatic region and discerning the distinct

methylene signals of the piperazine ring, which might be broadened due to conformational

exchange.

¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 168 C=O (amide)

~ 156 Ar-C (C-OEt)

~ 131 Ar-C

~ 129 Ar-CH

~ 122 Ar-CH

~ 121 Ar-C

~ 113 Ar-CH

~ 64 -OCH₂CH₃

~ 47 Piperazine-C (adjacent to C=O)

~ 42 Piperazine-C (distant from C=O)

~ 15 -OCH₂CH₃

II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Experimental Protocol: IR Data Acquisition
A common and straightforward method for obtaining the IR spectrum of a solid sample like 1-
(2-Ethoxybenzoyl)piperazine is using an Attenuated Total Reflectance (ATR) accessory on an

FTIR spectrometer.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.
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IR Spectral Data (Predicted)
The IR spectrum of 1-(2-Ethoxybenzoyl)piperazine will be dominated by absorptions from the

amide carbonyl, the aromatic ring, and the C-O and C-N bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3060-3010 Medium C-H stretch (aromatic)

~ 2980-2850 Medium C-H stretch (aliphatic)

~ 1640 Strong C=O stretch (amide)

~ 1600, 1480 Medium-Strong C=C stretch (aromatic)

~ 1240 Strong C-O stretch (aryl ether)

~ 1120 Medium C-N stretch

Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system for routine

analysis as it requires minimal sample preparation, reducing the risk of contamination or

sample alteration, and provides reproducible results.

III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and the

fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively

small, volatile organic molecules.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS).

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.
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Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and

detected.

Mass Spectral Data (Predicted)
The mass spectrum of 1-(2-Ethoxybenzoyl)piperazine will show the molecular ion peak (M⁺)

and several characteristic fragment ions.

m/z Relative Intensity Assignment

234 Moderate [M]⁺

149 High
[C₉H₉O₂]⁺ (ethoxybenzoyl

cation)

121 Moderate
[C₇H₅O₂]⁺ (loss of ethylene

from ethoxybenzoyl)

85 High
[C₄H₉N₂]⁺ (piperazine

fragment)

Authoritative Grounding & Comprehensive References: The predicted fragmentation pattern is

based on established fragmentation mechanisms for N-aroylpiperazines, where the primary

cleavage occurs at the amide bond.[3]

Visualization of Key Processes
Molecular Structure
Caption: Molecular structure of 1-(2-Ethoxybenzoyl)piperazine.

Mass Spectrometry Fragmentation Pathway

[M]⁺˙
m/z = 234

[C₉H₉O₂]⁺
m/z = 149Amide bond cleavage

[C₄H₉N₂]⁺
m/z = 85

Amide bond cleavage

[C₇H₅O₂]⁺
m/z = 121

- C₂H₄

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3021149/docs?utm_src=pdf-body#spectroscopic-data-of-1-2-ethoxybenzoyl-piperazine-an-in-depth-technical-guide
https://www.researchgate.net/publication/224847356_Differentiation_of_Methylenedioxybenzylpiperazines_and_Ethoxybenzylpiperazines_by_GC-IRD_and_GC-MS
https://www.benchchem.com/product/b3021149/docs?utm_src=pdf-body#spectroscopic-data-of-1-2-ethoxybenzoyl-piperazine-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Predicted major fragmentation pathway of 1-(2-Ethoxybenzoyl)piperazine in EI-MS.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-(2-Ethoxybenzoyl)piperazine. By understanding the predicted ¹H NMR, ¹³C NMR, IR,

and MS data, researchers and drug development professionals can confidently identify and

characterize this compound. The provided experimental protocols offer a standardized

approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic

information critical for advancing research and development efforts.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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